molecular formula C16H12N2O B049427 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one CAS No. 381725-50-4

1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one

Cat. No. B049427
Key on ui cas rn: 381725-50-4
M. Wt: 248.28 g/mol
InChI Key: JHBMGQOABUXDND-UHFFFAOYSA-N
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Patent
US07563811B2

Procedure details

While stirring 5-Pyridin-2-yl-2 (1H)-pyridone (185 g), PhB(OH)2 (261 g), Cu(OAc)2 (19.4 g), pyridine (173 ml) and DMF (1480 ml) at room temperature, air was blown at 2.0 L/minute therein, to initiate the reactions. Since 26% of the reactant remained unreacted 7 hours after the initiation of the reaction, flow of air was stopped to suspend the reactions. On the next day, air was blown into the solution to restart the reactions, and the reactant was consumed to 0.57% of the initial weight in 5.5 hours. The reaction solution was poured into ice-cooled 10% aqueous ammonia (7.5 L), to give MA045. The resulting precipitates were collected by filtration under reduced pressure, and washed with water (3 L). The resulting crystals were suspended into 10% aqueous ammonia (3.6 L) under stirring at room temperature for 1 hour. Then the crystals were collected by filtration under reduced pressure, and washed with water (2 L). The resulting crystals were air-dried overnight, to give 187 g (68%) of the title compound as brown crystals.
Quantity
185 g
Type
reactant
Reaction Step One
Quantity
261 g
Type
reactant
Reaction Step One
Quantity
173 mL
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
catalyst
Reaction Step One
Name
Quantity
1480 mL
Type
solvent
Reaction Step One
[Compound]
Name
reactant
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
68%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:8]=[CH:9][C:10](=[O:13])[NH:11][CH:12]=1.[C:14]1(B(O)O)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.N1C=CC=CC=1>CC([O-])=O.CC([O-])=O.[Cu+2].CN(C=O)C>[C:14]1([N:11]2[CH:12]=[C:7]([C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=3)[CH:8]=[CH:9][C:10]2=[O:13])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
185 g
Type
reactant
Smiles
N1=C(C=CC=C1)C=1C=CC(NC1)=O
Name
Quantity
261 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
173 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
19.4 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Cu+2]
Name
Quantity
1480 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
reactant
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after the initiation of the reaction, flow of air
CUSTOM
Type
CUSTOM
Details
the reactant was consumed to 0.57% of the initial weight in 5.5 hours
Duration
5.5 h
ADDITION
Type
ADDITION
Details
The reaction solution was poured into ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooled 10% aqueous ammonia (7.5 L)
CUSTOM
Type
CUSTOM
Details
to give MA045
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration under reduced pressure
WASH
Type
WASH
Details
washed with water (3 L)
FILTRATION
Type
FILTRATION
Details
Then the crystals were collected by filtration under reduced pressure
WASH
Type
WASH
Details
washed with water (2 L)
CUSTOM
Type
CUSTOM
Details
The resulting crystals were air-dried overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(C=CC(=C1)C1=NC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 187 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 70.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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